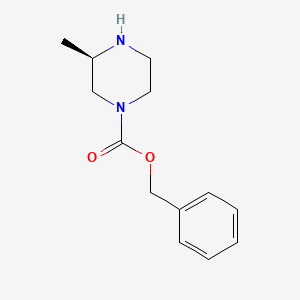

(R)-benzyl 3-methylpiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (3R)-3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-11-9-15(8-7-14-11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPIQMPFKMFAOX-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654160 | |

| Record name | Benzyl (3R)-3-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623586-00-5 | |

| Record name | Benzyl (3R)-3-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (R)-benzyl 3-methylpiperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the core physical properties of (R)-benzyl 3-methylpiperazine-1-carboxylate (CAS No: 623586-00-5), a chiral building block of significant interest to the pharmaceutical industry. As a key intermediate in the synthesis of complex bioactive molecules, a thorough understanding of its physicochemical characteristics is paramount for researchers, process chemists, and formulation scientists. This document consolidates available data on its identity, thermodynamic properties, solubility, and spectral characteristics. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these properties, ensuring scientific rigor and reproducibility. The causality behind experimental choices is explained, providing a practical framework for its application in drug discovery and development.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs targeting a wide array of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1] The introduction of a chiral center, as seen in this compound, allows for stereospecific interactions with biological targets, often leading to improved potency and reduced off-target effects. This compound serves as a versatile intermediate, combining the robust piperazine core, a stereodefined methyl group, and a readily removable benzyl carbamate (Cbz) protecting group.[2] Its physical properties dictate its behavior in synthetic reactions, purification schemes, and ultimately, its suitability for scale-up and integration into drug manufacturing processes. This guide aims to provide the critical data and methodologies required for its effective utilization.

Section 1: Core Physicochemical and Identity Data

A precise understanding of the fundamental properties of a chemical entity is the foundation of its application in research and development. The identity and core physicochemical data for this compound are summarized below.

Chemical Identity

-

IUPAC Name: benzyl (3R)-3-methylpiperazine-1-carboxylate[3]

-

Synonyms: 1-CBZ-(R)-3-METHYLPIPERAZINE, (3R)-1-Benzyloxycarbonyl-3-methylpiperazine, (R)-4-Cbz-2-methylpiperazine[3][4]

Physicochemical Properties

The following table summarizes the key physical properties of the title compound. It is crucial to note that this compound is a high-boiling point liquid, which influences the selection of analytical and purification techniques.

| Property | Value | Source(s) |

| Molecular Weight | 234.29 g/mol | [3][4] |

| Physical Form | Liquid | |

| Boiling Point | 358.0 ± 30.0 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Refractive Index | 1.531 | [4] |

| Flash Point | 170.3 ± 24.6 °C | [4] |

| XLogP3 (Computed) | 1.4 | [3][4] |

| Topological Polar Surface Area | 41.6 Ų | [3] |

Note: The hydrochloride salt of this compound is also commercially available (CAS: 1217831-52-1) and exists as a solid.[5]

Section 2: Experimental Determination of Physical Properties

This section details the methodologies for verifying the physical constants of this compound. The provided protocols are designed to be self-validating and are grounded in standard laboratory practices.

Workflow for Physical Property Characterization

The logical flow for characterizing a research chemical involves a sequence of analyses, from identity confirmation to the determination of physical constants that dictate its handling and use.

Caption: Workflow for physical property characterization.

Boiling Point Determination (Under Reduced Pressure)

Rationale: The reported atmospheric boiling point of 358 °C is high enough to risk thermal decomposition of the carbamate functional group. Therefore, distillation and boiling point measurement are best performed under reduced pressure (vacuum). The Clausius-Clapeyron equation can then be used to correlate the measured boiling point at a specific pressure to the atmospheric boiling point.

Protocol:

-

Apparatus Setup: Assemble a microscale distillation apparatus (e.g., Hickmann still) or a standard short-path distillation apparatus. Ensure all glassware is oven-dried and joints are properly sealed with vacuum grease.

-

Sample Preparation: Place a small volume (1-2 mL) of the compound and a magnetic stir bar or a few boiling chips into the distillation flask.

-

Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Gradually apply vacuum to the desired pressure (e.g., 1-10 mmHg), which should be monitored with a manometer.

-

Heating: Begin stirring and gently heat the distillation flask using a heating mantle with a sand bath for uniform temperature distribution.

-

Observation: Observe the temperature at which the liquid begins to boil and a steady reflux ring of condensate forms on the thermometer bulb, which is positioned just below the sidearm leading to the condenser.

-

Data Recording: Record the stable temperature reading from the thermometer and the corresponding pressure from the manometer. This is the boiling point at that specific pressure.

-

Shutdown: Remove the heat source first, allow the system to cool, and then slowly and carefully vent the apparatus to atmospheric pressure before turning off the vacuum pump.

Chiroptical Properties: Specific Rotation

Protocol:

-

Solution Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and dissolve it in a precise volume (e.g., 10.0 mL) of a specified spectroscopic grade solvent (e.g., Chloroform, Dioxane) in a volumetric flask. The concentration (c) is expressed in g/mL.

-

Instrument Calibration: Calibrate the polarimeter using a blank cell filled with the pure solvent. The reading should be zeroed.

-

Measurement: Rinse and fill the polarimeter cell (of a known path length, l, typically 1 dm) with the prepared solution, ensuring no air bubbles are present in the light path.

-

Data Acquisition: Measure the observed rotation (α) at a specified temperature (T, typically 20°C or 25°C) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c)

Section 3: Solubility Characteristics

Rationale: Solubility is a critical parameter that influences reaction conditions, solvent selection for purification (e.g., chromatography, crystallization), and pre-formulation studies for drug development. A standardized method like the shake-flask technique provides reliable, equilibrium solubility data.

Shake-Flask Solubility Determination Protocol

This protocol is adapted from standard pharmaceutical guidelines for determining equilibrium solubility.

Caption: Experimental workflow for shake-flask solubility determination.

Protocol:

-

Preparation: Add an excess amount of this compound to several vials. The excess is critical to ensure a saturated solution is formed.

-

Solvent Addition: To each vial, add a precise volume (e.g., 5 mL) of the desired solvent. A range of solvents should be tested, including:

-

Aqueous Buffers: pH 1.2, 4.5, 6.8 to simulate physiological conditions.

-

Organic Solvents: Dichloromethane, Ethyl Acetate, Methanol, Toluene, Hexanes.

-

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker bath (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Processing: After equilibration, allow the vials to stand undisturbed for the excess solid to sediment. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

-

Analysis: Accurately dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV with a pre-established calibration curve.

-

Reporting: Express the solubility in units of mg/mL or mol/L.

Section 4: Analytical Characterization

Full spectral characterization is required to confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The spectra provide information on the chemical environment of each proton and carbon atom.

-

Expected ¹H NMR Spectrum (in CDCl₃):

-

~7.3-7.4 ppm (multiplet, 5H): Protons of the phenyl ring on the benzyl group.

-

~5.1 ppm (singlet, 2H): Methylene protons (-O-CH₂-Ph) of the benzyl group.

-

~2.5-4.2 ppm (complex multiplets, 7H): Protons of the piperazine ring. The exact shifts and multiplicities will be complex due to the chiral center and potential for chair conformations.

-

~1.1 ppm (doublet, 3H): Protons of the methyl group at the chiral center.

-

~1.5-2.0 ppm (broad singlet, 1H): The N-H proton of the piperazine ring.

-

-

Expected ¹³C NMR Spectrum (in CDCl₃):

-

~155 ppm: Carbonyl carbon of the carbamate.

-

~136 ppm: Quaternary carbon of the phenyl ring attached to the methylene group.

-

~127-129 ppm: Carbons of the phenyl ring.

-

~67 ppm: Methylene carbon (-O-CH₂-Ph).

-

~40-55 ppm: Carbons of the piperazine ring.

-

~15-20 ppm: Methyl carbon.

-

Mass Spectrometry (MS)

Rationale: Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for this molecule. The expected observation would be the protonated molecular ion [M+H]⁺ at m/z 235.31.

-

Electron Impact (EI-MS): This higher-energy technique would show the molecular ion [M]⁺ at m/z 234.29, along with characteristic fragment ions. A prominent fragment would be the tropylium ion at m/z 91, corresponding to the benzyl group ([C₇H₇]⁺).

References

An In-Depth Technical Guide to (R)-benzyl 3-methylpiperazine-1-carboxylate: Synthesis, Characterization, and Application

This document provides a comprehensive technical overview of (R)-benzyl 3-methylpiperazine-1-carboxylate, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. Its unique structural features make it a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide moves beyond simple data presentation to explain the causality behind the synthetic and analytical methodologies, reflecting a field-proven approach to chemical development.

Introduction: The Significance of a Chiral Scaffold

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of conditions, from psychiatric disorders to infectious diseases.[1][2] The introduction of a chiral center, as seen in the 3-methylpiperazine moiety, provides a crucial three-dimensional architecture that can significantly enhance binding affinity, selectivity, and pharmacokinetic properties of a drug candidate.[3]

This compound, often referred to as (R)-1-Cbz-3-methylpiperazine, is a key synthetic intermediate that combines two critical features:

-

Defined Stereochemistry: The (R)-configuration at the C3 position is fixed, allowing for the stereospecific synthesis of target molecules.

-

Orthogonal Protection: The piperazine nitrogens are differentially protected. The N1 nitrogen is protected by a benzyloxycarbonyl (Cbz) group, which is stable under many reaction conditions but can be readily removed via hydrogenolysis.[4] The N4 nitrogen remains a secondary amine, available for immediate functionalization (e.g., alkylation, acylation, or arylation).

This combination makes it an ideal starting point for building complex molecules where precise control over stereochemistry and sequential bond formation is paramount.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for planning synthetic transformations, purification procedures, and analytical method development.

Chemical Structure

The structure consists of a piperazine ring substituted at the C3 position with a methyl group in the (R) configuration. The nitrogen at the N1 position is protected with a benzyloxycarbonyl (Cbz) group.

Caption: 2D Structure of this compound.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 623586-00-5 | [5][6][7] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [6][8][9] |

| Molecular Weight | 234.29 g/mol | [7][8][9] |

| Physical Form | Liquid | [6] |

| Boiling Point | ~358 °C at 760 mmHg | [8] |

| Density | ~1.1 g/cm³ | [8] |

| XLogP3 | 1.4 | [8][9] |

| InChIKey | JRPIQMPFKMFAOX-LLVKDONJSA-N | [6][7] |

| Common Synonyms | (R)-1-Cbz-3-methylpiperazine, benzyl (3R)-3-methyl-1-piperazinecarboxylate | [6][8] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved by the selective N-protection of commercially available or pre-synthesized (R)-2-methylpiperazine. The choice of the Cbz protecting group is strategic; it is introduced using benzyl chloroformate and is robust enough for subsequent reactions at the N4 position, yet readily cleaved by catalytic hydrogenation.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: N-Benzyloxycarbonylation

This protocol describes a standard laboratory procedure for the synthesis.

Materials:

-

(R)-2-Methylpiperazine

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add (R)-2-methylpiperazine (1.0 eq) and dissolve in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes. The base is critical to neutralize the HCl byproduct generated during the reaction.

-

Cbz-Cl Addition: Slowly add benzyl chloroformate (1.0 eq) dropwise to the cooled, stirring solution. The slow addition is crucial to control the exotherm and prevent the formation of the di-protected by-product.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine. This removes unreacted reagents and acidic impurities.

-

Extraction and Drying: Extract the aqueous layer with DCM. Combine the organic layers and dry over anhydrous MgSO₄.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure liquid.[6]

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system, where each analysis corroborates the others.

Analytical Workflow Diagram

Caption: Integrated workflow for the analytical validation of the final product.

Spectroscopic and Chromatographic Protocols

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the primary tool for unambiguous structure elucidation.[10]

-

Protocol: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Data (CDCl₃):

-

δ ~7.3-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.

-

δ ~5.15 ppm (s, 2H): Methylene protons (-O-CH₂-Ph) of the Cbz group.

-

δ ~2.7-4.2 ppm (m, 7H): Complex multiplets corresponding to the seven protons on the piperazine ring. The complexity arises from restricted rotation (due to the carbamate) and proton-proton coupling.

-

δ ~1.1-1.2 ppm (d, 3H): Doublet for the methyl group protons, coupled to the adjacent proton at C3.

-

-

Expected ¹³C NMR Data (CDCl₃):

-

δ ~155 ppm: Carbonyl carbon of the Cbz group.

-

δ ~136-137 ppm: Quaternary aromatic carbon (ipso-carbon) of the benzyl group.

-

δ ~127-129 ppm: Aromatic carbons of the benzyl group.

-

δ ~67 ppm: Methylene carbon (-O-CH₂-Ph) of the Cbz group.

-

δ ~40-55 ppm: Carbons of the piperazine ring.

-

δ ~15-17 ppm: Methyl group carbon.

-

4.2.2. Mass Spectrometry (MS) MS confirms the molecular weight of the compound.

-

Protocol: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

Expected Data: The primary ion observed will be the protonated molecular ion [M+H]⁺.

-

Calculated Exact Mass: 234.1368 Da[9]

-

Expected m/z: 235.1441 for [C₁₃H₁₉N₂O₂]⁺

-

4.2.3. Chiral High-Performance Liquid Chromatography (HPLC) This technique is essential for determining the enantiomeric purity (or enantiomeric excess, % ee) of the chiral compound.

-

Protocol:

-

Column: Use a chiral stationary phase (CSP) column (e.g., Chiralpak AD-H, OD-H, or equivalent).

-

Mobile Phase: An isocratic mixture of a non-polar solvent (like hexanes or heptane) and an alcohol (like isopropanol or ethanol). The exact ratio must be optimized.

-

Detection: UV detector, typically at 210 nm or 254 nm.

-

Analysis: Inject a solution of the synthesized (R)-enantiomer. A successful separation will show a single major peak. To confirm the method's validity, inject a sample of the racemic mixture, which should show two baseline-separated peaks corresponding to the (R) and (S) enantiomers.

-

-

Goal: The peak corresponding to the (R)-enantiomer should represent >99% of the total peak area for a highly pure sample.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a high-value building block for their synthesis. Its utility stems from the facile introduction of diverse functionalities at the N4 position.

-

Scaffold for Privileged Structures: The chiral 3-methylpiperazine motif is found in numerous bioactive compounds. This intermediate provides a direct route to this important pharmacophore.[11][12]

-

Intermediate for API Synthesis: After coupling a desired fragment to the N4 nitrogen, the Cbz group can be cleanly removed via catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst) to reveal the N1 amine. This newly freed amine can then undergo further reactions, enabling the construction of complex molecules in a controlled, stepwise manner.

-

Synthesis of Kinase Inhibitors and CNS Agents: Chiral piperazines are common in drugs targeting kinases and central nervous system receptors. For instance, derivatives of 3-methylpiperazine are used in the synthesis of certain tyrosine kinase inhibitors for cancer therapy and antipsychotic agents.[12]

-

Peptidomimetics: The constrained ring structure of the piperazine can be used to create conformationally restricted mimics of peptide turns, a common strategy in modern drug design to improve stability and oral bioavailability.[11]

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.[8][13]

-

Wear suitable personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid contact with skin and eyes.

-

Store containers tightly closed in a dry, cool place.[8]

Conclusion

This compound is a testament to the power of chiral building blocks in modern organic synthesis and drug discovery. Its well-defined stereochemistry and orthogonal protecting group strategy provide chemists with a reliable and versatile tool for constructing complex molecular architectures. The robust synthetic route, coupled with a comprehensive and self-validating suite of analytical techniques, ensures that this intermediate can be produced with the high fidelity required for pharmaceutical research and development. Its continued application is expected to contribute to the discovery of novel therapeutics with enhanced efficacy and specificity.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Cbz-Protected Amino Groups [organic-chemistry.org]

- 5. cenmed.com [cenmed.com]

- 6. Benzyl (3R)-3-methylpiperazine-1-carboxylate | 623586-00-5 [sigmaaldrich.com]

- 7. Benzyl (3R)-3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 40424842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Benzyl 3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 10421542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biosynce.com [biosynce.com]

An In-depth Technical Guide to (R)-benzyl 3-methylpiperazine-1-carboxylate

CAS Number: 623586-00-5 Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of (R)-benzyl 3-methylpiperazine-1-carboxylate, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This guide delineates its chemical properties, outlines a robust synthetic strategy, details analytical methodologies for quality control, and discusses its strategic applications in medicinal chemistry.

Introduction: The Significance of the Chiral Piperazine Scaffold

The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2][3] Its unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts favorable physicochemical properties to drug candidates. These properties often include improved aqueous solubility, oral bioavailability, and metabolic stability, which are critical for successful drug development.[4] The introduction of a chiral center, as in the case of the 3-methyl derivative, allows for precise three-dimensional interactions with biological targets, leading to enhanced potency and selectivity.

This compound is a strategically designed intermediate. The benzyl carbamate (Cbz) group at the N1 position serves as a robust protecting group, masking the nucleophilicity of the secondary amine, while the free secondary amine at N4 remains available for further chemical elaboration. The (R)-stereochemistry at the C3 methyl group provides the necessary chirality for creating stereospecific drug candidates.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental for its effective use in a laboratory setting.

Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 623586-00-5 | [5] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [5][6] |

| Molecular Weight | 234.29 g/mol | [5][6] |

| Appearance | Colorless to yellow liquid/oil | [6] |

| Boiling Point | 358 °C at 760 mmHg (Predicted) | [5] |

| Density | ~1.1 g/cm³ | [5] |

| Refractive Index | ~1.531 | [5] |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | [6] |

| XLogP3 | 1.4 | [6] |

Handling and Safety

Storage: Store in a tightly sealed container in a cool, dry place to prevent degradation.[5]

Synthesis Strategy: A Rational Approach

The asymmetric synthesis of this compound can be efficiently achieved from the readily available and inexpensive chiral pool starting material, (R)-alanine. The synthetic pathway is designed to build the piperazine core and introduce the necessary protecting group in a controlled manner. A plausible and field-proven approach involves the formation of a piperazin-2-one intermediate, followed by reduction.[8]

Synthetic Workflow Diagram

References

- 1. tandfonline.com [tandfonline.com]

- 2. 2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. Benzyl 3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 10421542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound hydrochloride | 1217831-52-1 [amp.chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

The Fulcrum of Chirality: A Technical Guide to Chiral Piperazines in Asymmetric Synthesis

Abstract

The piperazine ring, a ubiquitous scaffold in medicinal chemistry, has traditionally been explored for its impact on physicochemical properties through substitutions at its nitrogen atoms. However, the introduction of chirality into the carbon framework of the piperazine ring has unlocked a new dimension of chemical space, offering sophisticated tools for asymmetric synthesis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of chiral piperazines and their multifaceted roles as chiral ligands, organocatalysts, and chiral auxiliaries. We will delve into the mechanistic underpinnings of these applications, provide field-proven experimental protocols, and present quantitative data to guide the rational design of stereoselective transformations.

Introduction: The Piperazine Moiety Beyond an Achiral Linker

The piperazine heterocycle is a cornerstone in drug design, frequently incorporated to modulate properties like solubility and basicity. Analysis of FDA-approved drugs reveals that the vast majority of piperazine-containing molecules feature substitutions only at the N1 and N4 positions.[1][2] This leaves the carbon atoms of the ring as underexplored territory for introducing structural diversity and stereochemical complexity.[2] The development of methods for the asymmetric synthesis of carbon-substituted piperazines is crucial, not only for creating novel drug candidates with potentially improved pharmacological profiles but also for harnessing their potential as powerful tools in asymmetric catalysis.[1] Chiral piperazines, particularly those with C2-symmetry, have emerged as highly effective in inducing enantioselectivity in a variety of chemical transformations. This guide will explore the synthesis of these valuable molecules and their application in three key areas of asymmetric synthesis.

Synthesis of Chiral Piperazines: Building the Chiral Scaffold

The foundation of any application of chiral piperazines lies in their efficient and stereocontrolled synthesis. A common and effective strategy is to utilize the chiral pool, starting from readily available α-amino acids. C2-symmetric piperazines are particularly valuable as their symmetry can simplify the stereochemical outcomes of reactions they catalyze or mediate.[3][4]

A prime example is the synthesis of (5aS,10aS)-5a,10a-dimethyldecahydrodipyrrolo[1,2-a:1',2'-d]pyrazine ((S,S)-DMPP), a highly effective ligand in asymmetric catalysis, which can be synthesized from L-proline.[3][5] The synthesis involves the formation of a diketopiperazine intermediate, followed by diastereoselective alkylation and reduction.

Experimental Protocol: Synthesis of (5aS,10aS)-5a,10a-dimethyldecahydrodipyrrolo[1,2-a:1',2'-d]pyrazine ((S,S)-DMPP)

This protocol is adapted from the work of Shirai and coworkers.[3][5]

Step 1: Synthesis of (5aS,10aS)-octahydro-5H,10H-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione

-

To a solution of L-proline methyl ester hydrochloride in methanol, add an equimolar amount of triethylamine at 0 °C.

-

Stir the mixture for 30 minutes, filter the triethylammonium chloride, and concentrate the filtrate under reduced pressure to obtain L-proline methyl ester.

-

Heat the crude L-proline methyl ester at 150 °C for 12 hours under a nitrogen atmosphere. The dimerization will occur to form the diketopiperazine.

-

Cool the reaction mixture to room temperature and purify the solid product by recrystallization from ethyl acetate to yield the desired diketopiperazine as a white solid.

Step 2: Diastereoselective Methylation

-

Dissolve the diketopiperazine from Step 1 in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

-

Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF (2.2 equivalents) dropwise to the solution and stir for 30 minutes to form the dienolate.

-

Add methyl iodide (2.5 equivalents) to the reaction mixture and stir at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the C2-symmetric cis-dimethylated product.

Step 3: Reduction to (S,S)-DMPP

-

To a suspension of lithium aluminum hydride (LiAlH₄) (3.0 equivalents) in anhydrous THF at 0 °C, add a solution of the dimethylated diketopiperazine from Step 2 in THF dropwise.

-

Heat the reaction mixture to reflux and stir for 12 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure and purify the residue by distillation under reduced pressure to give (S,S)-DMPP as a colorless oil.

Chiral Piperazines as Ligands in Asymmetric Catalysis

C2-symmetric chiral diamines are a well-established class of ligands in transition metal-catalyzed asymmetric reactions.[4] Chiral piperazines, with their defined stereochemistry and conformational rigidity, have proven to be excellent ligands for a variety of metals, including copper and palladium.

Copper-Catalyzed Asymmetric Acylation of meso-Diols

The desymmetrization of meso-diols is a powerful strategy for the synthesis of enantiomerically enriched polyfunctional molecules. The copper complex of the chiral piperazine (S,S)-DMPP has been shown to be a highly effective catalyst for the enantioselective monoacylation of meso-1,2-diols.[3][5]

Mechanism of Asymmetric Acylation

The proposed mechanism involves the formation of a chiral copper(II) complex with the piperazine ligand. This complex then coordinates with the meso-diol and the acylating agent (e.g., benzoyl chloride). The chiral environment created by the piperazine ligand directs the acylation to one of the two enantiotopic hydroxyl groups, leading to the formation of the monobenzoate in high enantiomeric excess.

Caption: Catalytic cycle for Cu-catalyzed asymmetric acylation.

Quantitative Data: Asymmetric Benzoylation of meso-Diols

| Entry | Diol Substrate | Yield (%) | ee (%) | Reference |

| 1 | meso-1,2-Cyclohexanediol | 95 | 96 | [5] |

| 2 | meso-1,2-Cyclopentanediol | 92 | 94 | [5] |

| 3 | meso-Hydrobenzoin | 98 | 91 | [5] |

| 4 | meso-2,4-Pentanediol | 85 | 88 | [5] |

Experimental Protocol: Asymmetric Benzoylation of meso-1,2-Cyclohexanediol

-

To a solution of CuCl₂ (3 mol%) and (S,S)-DMPP (3.3 mol%) in anhydrous THF (0.1 M) at 0 °C, add triethylamine (1.5 equivalents).

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of meso-1,2-cyclohexanediol (1 equivalent) in THF to the catalyst mixture.

-

Add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture over 10 minutes.

-

Stir the reaction at 0 °C for 24 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the chiral monobenzoate.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Chiral Piperazines as Organocatalysts

The field of asymmetric organocatalysis has provided a powerful alternative to metal-based catalysts. Chiral secondary amines, such as proline and its derivatives, are among the most successful organocatalysts, operating through enamine or iminium ion intermediates. Chiral piperazines, possessing two secondary amine functionalities within a constrained cyclic structure, have emerged as effective organocatalysts for various transformations, including Michael additions and aldol reactions.

Asymmetric Michael Addition of Aldehydes to Nitroalkenes

The conjugate addition of aldehydes to nitroalkenes is a valuable C-C bond-forming reaction that generates synthetically useful γ-nitro aldehydes. Chiral piperazines, such as (2S,5S)-2,5-dibenzylpiperazine, have been shown to catalyze this reaction with high levels of diastereoselectivity and enantioselectivity.

Mechanism of Asymmetric Michael Addition

The reaction proceeds through a well-accepted enamine catalysis mechanism. The chiral piperazine reacts with the aldehyde to form a chiral enamine intermediate. This enamine then attacks the nitroalkene in a stereocontrolled manner, dictated by the steric environment of the catalyst. Subsequent hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst.

Caption: Enamine catalysis cycle for Michael addition.

Quantitative Data: Asymmetric Michael Addition of Aldehydes to trans-β-Nitrostyrene

| Entry | Aldehyde | Catalyst | dr (syn:anti) | ee (syn) (%) | Reference |

| 1 | Propanal | (2S,5S)-2,5-Dibenzylpiperazine | 95:5 | 92 | |

| 2 | Butanal | (2S,5S)-2,5-Dibenzylpiperazine | 96:4 | 94 | |

| 3 | Isovaleraldehyde | (2S,5S)-2,5-Dibenzylpiperazine | 93:7 | 90 | |

| 4 | Cyclohexanecarboxaldehyde | (2S,5S)-2,5-Dibenzylpiperazine | >98:2 | 96 |

Experimental Protocol: Asymmetric Michael Addition of Butanal to trans-β-Nitrostyrene

-

To a solution of (2S,5S)-2,5-dibenzylpiperazine (20 mol%) in a 1:2 mixture of CH₂Cl₂/hexane (0.1 M), add trans-β-nitrostyrene (1 equivalent).

-

Cool the mixture to 0 °C and add butanal (2 equivalents) dropwise.

-

Stir the reaction at 0 °C for 48 hours, monitoring the progress by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired γ-nitro aldehyde.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Chiral Piperazines as Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. Chiral diamides derived from chiral piperazines can be utilized as effective chiral auxiliaries in diastereoselective alkylation reactions of enolates.

Diastereoselective Alkylation of Carboxylic Acid Derivatives

In this approach, a carboxylic acid is first coupled to a chiral piperazine to form a diamide. Deprotonation of this diamide generates a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide) from the less sterically hindered face, as directed by the chiral piperazine scaffold. Subsequent hydrolysis of the resulting alkylated diamide removes the auxiliary and provides the chiral carboxylic acid.

Workflow for Diastereoselective Alkylation

Caption: Diastereoselective alkylation using a chiral piperazine auxiliary.

Experimental Protocol: Diastereoselective Alkylation of a Propionamide Derivative

-

Amide Formation: Couple propionic acid with (2R,6R)-2,6-dimethylpiperazine using a standard peptide coupling reagent (e.g., DCC/DMAP) to form the chiral dipropionyl diamide.

-

Enolate Formation and Alkylation:

-

Dissolve the chiral diamide in anhydrous THF and cool to -78 °C.

-

Add lithium diisopropylamide (LDA) (1.1 equivalents) dropwise and stir for 1 hour to form the enolate.

-

Add benzyl bromide (1.2 equivalents) and stir the reaction at -78 °C for 6 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to obtain the alkylated diamide.

-

-

Auxiliary Removal:

-

Reflux the alkylated diamide in 6 M HCl for 12 hours.

-

Cool the reaction mixture and extract with diethyl ether to obtain the chiral 2-phenylpropanoic acid.

-

Neutralize the aqueous layer with NaOH and extract with dichloromethane to recover the (2R,6R)-2,6-dimethylpiperazine auxiliary.

-

Conclusion and Future Outlook

Chiral piperazines represent a versatile and powerful class of molecules in the field of asymmetric synthesis. Their straightforward synthesis from the chiral pool, coupled with their efficacy as ligands, organocatalysts, and chiral auxiliaries, makes them highly attractive tools for the construction of complex chiral molecules. The ability to fine-tune their steric and electronic properties through substitution on either the nitrogen or carbon atoms offers immense potential for the development of new, highly selective catalysts and auxiliaries. As the demand for enantiomerically pure pharmaceuticals continues to grow, the exploration of the untapped chemical space of carbon-substituted chiral piperazines will undoubtedly lead to the discovery of novel synthetic methodologies and the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. researchgate.net [researchgate.net]

The Pivotal Role of (R)-benzyl 3-methylpiperazine-1-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-benzyl 3-methylpiperazine-1-carboxylate, a chiral building block of significant interest, has emerged as a critical component in the synthesis of numerous pharmacologically active agents. Its rigid, stereochemically defined piperazine core is a privileged scaffold in medicinal chemistry, offering a unique combination of structural features that favorably influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. This in-depth technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed, field-proven synthesis protocol, its applications in drug development, and robust analytical methodologies for its characterization. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Chiral 3-Methylpiperazine Scaffold

The piperazine ring is a ubiquitous motif in medicinal chemistry, prized for its ability to impart desirable properties such as improved aqueous solubility, oral bioavailability, and metabolic stability to drug molecules.[1] The introduction of a methyl group at the 3-position of the piperazine ring, creating a chiral center, adds a layer of structural complexity that can be exploited to achieve enhanced target selectivity and potency. The (R)-enantiomer, in particular, has been identified as a key structural element in a variety of therapeutic agents, ranging from kinase inhibitors for oncology to novel treatments for neurological disorders.[2]

This compound serves as a versatile and readily accessible starting material for the introduction of this crucial chiral scaffold. The benzyloxycarbonyl (Cbz) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen, providing a gateway to a diverse array of complex molecular architectures. This guide will delve into the practical aspects of working with this important building block, from its synthesis to its application and analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the interpretation of analytical data.

| Property | Value | Source |

| Molecular Weight | 234.29 g/mol | [3][4] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [3][4] |

| CAS Number | 623586-00-5 | [3] |

| Appearance | Colorless to light-yellow liquid | Commercial Suppliers |

| Boiling Point | 358 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| XLogP3 | 1.4 | [4] |

Synthesis of this compound

The enantioselective synthesis of this compound is a critical process for ensuring the stereochemical purity of the final drug substance. While several synthetic strategies exist for chiral piperazines, a robust and scalable approach often involves the cyclization of a chiral diamine precursor. The following protocol is a representative method adapted from established literature procedures for the synthesis of chiral piperazine derivatives.[5]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propan-1-ol

-

To a stirred solution of (R)-alaninol (1.0 eq) in dichloromethane (DCM) at 0 °C, add N-Cbz-2-aminoacetaldehyde (1.05 eq).

-

Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral diamine.

Causality: The use of a chiral starting material, (R)-alaninol, establishes the stereochemistry of the final product. Reductive amination is a mild and efficient method for forming the C-N bond without racemization.

Step 2: Synthesis of (R)-4-benzyl-2-methylpiperazin-2-one

-

Dissolve the chiral diamine from Step 1 (1.0 eq) in DCM and cool to 0 °C.

-

Add triethylamine (2.5 eq), followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Add a solution of sodium methoxide in methanol (3.0 eq) and stir the mixture at room temperature for 16 hours to effect cyclization.

-

Concentrate the reaction mixture and partition between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to yield the piperazinone intermediate.

Causality: Activation of the primary alcohol as a mesylate facilitates intramolecular nucleophilic substitution by the secondary amine to form the six-membered piperazinone ring.

Step 3: Synthesis of (R)-1-benzyl-3-methylpiperazine

-

Carefully add the piperazinone from Step 2 (1.0 eq) to a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C.

-

Stir the mixture at reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting solids and wash with THF.

-

Concentrate the filtrate to obtain the crude (R)-1-benzyl-3-methylpiperazine, which can be used in the next step without further purification.

Causality: Lithium aluminum hydride is a powerful reducing agent capable of reducing the amide functionality of the piperazinone to the corresponding amine.

Step 4: Synthesis of this compound

-

Dissolve the crude (R)-1-benzyl-3-methylpiperazine from Step 3 (1.0 eq) in DCM and cool to 0 °C.

-

Add a base such as triethylamine or diisopropylethylamine (1.5 eq).

-

Slowly add benzyl chloroformate (1.1 eq) and stir the reaction at room temperature for 2-4 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product by flash column chromatography to obtain this compound as a colorless to light-yellow oil.

Causality: The Cbz group is introduced to protect one of the nitrogen atoms of the piperazine ring, allowing for selective reactions at the other nitrogen in subsequent synthetic steps.

Applications in Drug Development

The (R)-3-methylpiperazine moiety is a key component in a number of clinical and pre-clinical drug candidates. Its presence can significantly impact the binding affinity and selectivity of a molecule for its biological target.

Kinase Inhibitors

Many kinase inhibitors incorporate the 3-methylpiperazine scaffold. For example, certain potent and selective inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3) utilize this chiral moiety to achieve high affinity and selectivity. The methyl group can provide beneficial steric interactions within the kinase active site, leading to improved potency and a more favorable off-target profile.[2]

Central Nervous System (CNS) Agents

The piperazine core is a well-established pharmacophore for CNS-active compounds. The introduction of a chiral center at the 3-position can lead to enantiomers with distinct pharmacological activities. For instance, derivatives of 3-methylpiperazine have been explored as selective kappa opioid receptor antagonists, which have potential applications in the treatment of depression, anxiety, and addiction.[6]

Other Therapeutic Areas

The versatility of the (R)-3-methylpiperazine scaffold extends to other therapeutic areas, including the development of novel anti-cancer agents that target specific cellular signaling pathways.[7]

Analytical Methodologies

Robust analytical methods are crucial for confirming the identity, purity, and enantiomeric excess of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.

Workflow for Chiral HPLC Method Development

Caption: Workflow for Chiral HPLC Method Development.

Recommended Chiral HPLC Conditions:

-

Column: Chiralpak® IC (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.

-

Mobile Phase: A mixture of n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) (e.g., 90:10:0.1, v/v/v). The ratio may need to be optimized for best resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-35 °C.

-

Detection: UV at 210 nm or 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Self-Validation: A successful separation will show two baseline-resolved peaks for the (R)- and (S)-enantiomers in a racemic mixture. The enantiomeric excess (% ee) of a non-racemic sample can be calculated from the peak areas. A resolution of >1.5 is generally considered optimal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound.

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

-

δ 7.40-7.25 (m, 5H): Protons of the benzyl aromatic ring.

-

δ 5.15 (s, 2H): Methylene protons of the benzyloxy group (-OCH₂Ph).

-

δ 4.20-3.00 (m, 7H): Piperazine ring protons. The signals are often complex due to conformational isomerism.

-

δ 1.15 (d, 3H): Methyl group protons.

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

-

δ 155.0: Carbonyl carbon of the carbamate.

-

δ 136.5: Quaternary carbon of the benzyl aromatic ring.

-

δ 128.5, 128.0, 127.8: Carbons of the benzyl aromatic ring.

-

δ 67.0: Methylene carbon of the benzyloxy group (-OCH₂Ph).

-

δ 50-40: Piperazine ring carbons.

-

δ 15.0: Methyl group carbon.

Self-Validation: The integration of the proton signals and the number and chemical shifts of the carbon signals should be consistent with the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

m/z 234 (M⁺): Molecular ion peak.

-

m/z 91 (Base Peak): Tropylium ion ([C₇H₇]⁺), characteristic of a benzyl group.[8]

-

Other fragments: Loss of the methyl group, and cleavage of the piperazine ring.

Self-Validation: The observed molecular ion peak should correspond to the calculated molecular weight of the compound. The fragmentation pattern should be consistent with the known fragmentation behavior of benzyl carbamates and piperazine derivatives.[8]

Conclusion

This compound is a cornerstone chiral building block in contemporary drug discovery. Its strategic application enables the synthesis of complex, stereochemically defined molecules with a wide range of therapeutic potential. This guide has provided a comprehensive technical overview, from its synthesis and physicochemical properties to its crucial role in medicinal chemistry and the analytical methods required for its characterization. A thorough understanding and proficient application of the principles and protocols outlined herein will empower researchers to effectively leverage this valuable intermediate in the pursuit of novel and impactful medicines.

References

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. Benzyl 3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 10421542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

- 6. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

A Technical Guide to (R)-benzyl 3-methylpiperazine-1-carboxylate: A Chiral Scaffold for Next-Generation Therapeutics

Abstract

(R)-benzyl 3-methylpiperazine-1-carboxylate, a chiral derivative of the versatile piperazine heterocycle, has emerged as a critical building block in modern medicinal chemistry. Its unique stereochemistry and functionality make it an invaluable intermediate in the synthesis of complex, high-value pharmaceutical agents. This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its analytical characterization and pivotal role in drug discovery, with a particular focus on its application in the synthesis of the groundbreaking KRAS G12C inhibitor, Sotorasib. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key chiral intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of Chiral Piperazines in Drug Design

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and oral bioavailability.[1][2] The introduction of a chiral center, as seen in this compound, adds a layer of stereochemical complexity that is crucial for achieving high-affinity and selective interactions with biological targets.[3][4] The "(R)" configuration at the 3-position pre-organizes the molecule in a specific three-dimensional orientation, which can be exploited by medicinal chemists to optimize drug-receptor binding. The benzyl carbamate protecting group at the 1-position offers a stable yet readily cleavable handle for further synthetic transformations, making this compound a versatile and highly sought-after intermediate in multi-step synthetic campaigns.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value | Source |

| IUPAC Name | benzyl (3R)-3-methylpiperazine-1-carboxylate | [5] |

| CAS Number | 623586-00-5 | [6] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [6] |

| Molecular Weight | 234.29 g/mol | [5] |

| Appearance | Liquid | |

| Boiling Point | 358.0 ± 30.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

| Refractive Index | 1.531 | [6] |

Synthesis of this compound: A Strategic Approach

The enantioselective synthesis of this compound is a critical step in its utilization as a chiral building block. While multiple synthetic strategies for chiral piperazines exist, a common and effective approach involves the use of chiral starting materials or chiral resolution techniques.

Conceptual Synthetic Pathway

A logical and industrially scalable approach to this compound often commences with a chiral precursor, such as (R)-alaninol, or involves the resolution of a racemic mixture of 2-methylpiperazine. The subsequent protection of the piperazine nitrogens is a key step, with one nitrogen being protected with a benzyl carbamate group to yield the target molecule.

Exemplary Experimental Protocol: Selective N-Benzoylation

This protocol describes the selective protection of the less sterically hindered nitrogen of (R)-2-methylpiperazine.

Materials:

-

(R)-2-methylpiperazine

-

Benzyl chloroformate (Cbz-Cl)

-

Dichloromethane (DCM)

-

Triethylamine (Et₃N) or other suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-methylpiperazine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.1 eq) to the cooled solution.

-

Addition of Protecting Agent: Slowly add a solution of benzyl chloroformate (1.0 eq) in DCM to the reaction mixture. The slow addition is crucial to control the exotherm and minimize di-protection.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford pure this compound.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the benzyl group (aromatic protons typically in the range of 7.2-7.4 ppm and the benzylic CH₂ protons around 5.1 ppm), the piperazine ring protons, and the methyl group (a doublet around 1.1-1.3 ppm). The integration of these signals confirms the relative number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carbamate (around 155 ppm), the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the piperazine ring and the methyl group.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique that will show the protonated molecule [M+H]⁺ at m/z 235.14.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) is typically used.

-

Chiral HPLC: To determine the enantiomeric excess (e.e.), chiral HPLC is indispensable.[7][8] A chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose, is used to separate the (R) and (S) enantiomers. The choice of the mobile phase (often a mixture of hexane and isopropanol) is critical for achieving good resolution.[9]

References

- 1. CAS#:612493-87-5 | Benzyl (3S)-3-methyl-1-piperazinecarboxylate | Chemsrc [chemsrc.com]

- 2. Sotorasib | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyl (3R)-3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 40424842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of N-Alkyl Piperazine Side Chain-Based CXCR4 Antagonists

Introduction: The Therapeutic Promise of Targeting CXCR4

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that, along with its endogenous ligand CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1), forms a critical signaling axis.[1][2] This pathway plays a fundamental role in numerous physiological processes, including the trafficking and homing of hematopoietic stem cells (HSCs) to the bone marrow.[1][3] However, the CXCR4/CXCL12 axis is frequently hijacked in pathological states. Its upregulation is implicated in the progression of over 20 types of cancer, where it promotes tumor growth, invasion, and metastasis.[1][4][5] Furthermore, CXCR4 serves as a co-receptor for T-tropic HIV entry into host cells.[4][6] This central role in disease has established CXCR4 as a high-value therapeutic target for drug discovery.[4][7]

The development of small-molecule antagonists that can block this signaling pathway represents a significant therapeutic strategy. The first FDA-approved CXCR4 antagonist, Plerixafor (AMD3100), validated this approach, finding its niche in mobilizing HSCs for autologous transplants in cancer patients.[8][9][10] Despite this success, the quest for antagonists with improved oral bioavailability, selectivity, and optimized drug-like properties continues to drive medicinal chemistry efforts. This guide provides an in-depth technical overview of one such successful endeavor: the discovery and optimization of CXCR4 antagonists featuring an N-alkyl piperazine side chain.

The Rationale for a New Scaffold: Overcoming Off-Target Liabilities

Early drug discovery efforts yielded several potent CXCR4 antagonists, such as the tetrahydroisoquinoline (TIQ) derivative, TIQ-15. While effective in blocking CXCR4, this lead compound and its analogs suffered from significant off-target effects, primarily activity at the muscarinic acetylcholine receptor (mAChR) and inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme.[1][11][12] Such liabilities can lead to undesirable side effects and a high potential for drug-drug interactions, posing significant hurdles for clinical development.

The central hypothesis for the subsequent optimization campaign was that the butylamine side chain of TIQ-15 was a primary contributor to these off-target activities. The strategic decision was made to replace this flexible, linear amine with a more conformationally constrained, heterocyclic moiety. The piperazine ring was selected as a promising replacement for several reasons:

-

Privileged Structure: The piperazine motif is a well-established "privileged structure" in medicinal chemistry, known to impart favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability.[3][13]

-

Structural Rigidity: Its cyclic nature reduces the number of available conformations compared to a linear alkylamine, which can enhance binding specificity and reduce interactions with unintended targets.

-

Tunable Basicity: The two nitrogen atoms of the piperazine ring offer distinct points for substitution, allowing for fine-tuning of the molecule's basicity (pKa) and its interaction with the typically acidic residues in the CXCR4 binding pocket.[14]

This strategic pivot from a simple alkylamine to an N-alkyl piperazine side chain formed the foundation of a research program aimed at discovering a new class of CXCR4 antagonists with a superior safety and drug-like profile.[1][11]

CXCR4 Signaling Pathway Overview

To understand how these antagonists function, it is crucial to visualize the pathway they inhibit. Upon binding of CXCL12, CXCR4 undergoes a conformational change, activating intracellular heterotrimeric G-proteins, primarily of the Gαi family. This initiates a cascade of downstream signaling events that ultimately control cellular responses.

Structure-Activity Relationship (SAR) and Lead Optimization

The core of the discovery process involved a systematic SAR exploration. Starting with the TIQ scaffold, various N-alkyl piperazine side chains were synthesized and evaluated. The goal was to retain or improve CXCR4 potency while simultaneously eliminating the identified off-target activities.[11][12]

Lead Optimization Workflow

The experimental approach followed a logical and iterative workflow, beginning with a lead compound and progressing through cycles of chemical modification and biological testing to identify candidates with an optimal balance of properties.

Key SAR Findings

The systematic replacement of the butylamine side chain with various N-alkyl piperazine moieties led to several critical insights.[1] The N-propyl piperazine analog (compound 16 ) emerged as a key compound, demonstrating not only retained CXCR4 potency but also a significant reduction in CYP2D6 inhibition and improved metabolic stability compared to the parent compound.[1][8]

Further exploration led to the identification of the N'-ethyl-N-propyl-piperazine derivative 44 and the N-propyl-piperazine benzimidazole compound 37 , which presented the best overall profiles.[12] These compounds successfully decoupled CXCR4 antagonism from the undesirable off-target effects while maintaining good permeability and metabolic stability.[11][12]

| Compound | Side Chain Moiety | CXCR4 Ca²⁺ Flux IC₅₀ (nM) | mAChR Ca²⁺ Flux IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | Human Liver Microsome Stability (% remaining) | PAMPA Permeability (10⁻⁶ cm/s) |

| 5 (TIQ-15) | Butylamine | 16 | 0.05 | 0.4 | 12 | 0.1 |

| 16 | N-Propyl Piperazine | 26 | > 17 | 4.3 | 47 | 0.1 |

| 37 | N-Propyl Piperazine (Benzimidazole core) | 16 | > 17 | > 20 | 79 | 1.8 |

| 44 | N'-Ethyl-N-Propyl Piperazine | 78 | > 17 | > 20 | 78 | 1.3 |

| Data synthesized from Tahirovic et al., ACS Med Chem Lett. 2018.[1][11][12] |

This data clearly illustrates the success of the strategy. The introduction of the N-propyl piperazine side chain in compound 16 dramatically reduced muscarinic activity (>340-fold) and CYP2D6 inhibition (10-fold) while substantially improving metabolic stability. Further optimization, as seen in compounds 37 and 44 , led to candidates with an excellent balance of potency, selectivity, and drug-like properties.

Core Experimental Protocols: A Self-Validating System

The characterization of novel CXCR4 antagonists relies on a robust and validated panel of in vitro assays. Each protocol is designed to answer a specific question about the compound's interaction with the target, its effect on cellular function, and its potential liabilities.

SDF-1α Induced Calcium Flux Assay (Primary Functional Screen)

This assay is a cornerstone for evaluating CXCR4 antagonism. It measures a direct consequence of Gαi pathway activation: the release of calcium from intracellular stores.[1][15] An antagonist will block this SDF-1α-induced signal.

Methodology:

-

Cell Culture: Chem-1 cells, which stably express recombinant human CXCR4, are cultured to ~80% confluency and harvested.

-

Dye Loading: Cells are resuspended in assay buffer and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C. This allows the dye to enter the cells.

-

Compound Incubation: The dye-loaded cells are plated into a 96- or 384-well plate. Test compounds (N-alkyl piperazine derivatives) are added at varying concentrations and incubated for 15-30 minutes.

-

Signal Measurement: The plate is placed into a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is established.

-

Stimulation: An EC₈₀ concentration of the agonist, SDF-1α, is added to the wells to stimulate the CXCR4 receptor.

-

Data Acquisition: The fluorescence intensity is monitored in real-time. A rapid increase in fluorescence indicates calcium mobilization.

-

Analysis: The peak fluorescence response is measured. The percent inhibition by the test compound is calculated relative to control wells (agonist only vs. no agonist). IC₅₀ values are determined by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.

Cell Migration (Chemotaxis) Assay

This assay assesses a key biological function mediated by CXCR4: the directed migration of cells towards a CXCL12 gradient.[9][15] This is particularly relevant for cancer metastasis and immune cell trafficking.

Methodology:

-

Apparatus Setup: A multi-well transwell plate is used, which consists of an upper chamber (insert) with a microporous membrane separating it from a lower chamber.

-

Chemoattractant: Assay medium containing a specific concentration of SDF-1α is added to the lower chambers.

-

Cell Preparation: A CXCR4-expressing cell line (e.g., Jurkat T-lymphocytes) is serum-starved, harvested, and resuspended in assay medium.

-

Antagonist Treatment: The cell suspension is treated with various concentrations of the test antagonist or vehicle control for 30 minutes at 37°C.

-

Cell Seeding: The treated cells are seeded into the upper chambers of the transwell plate.

-

Incubation: The plate is incubated for 3-4 hours at 37°C in a CO₂ incubator, allowing cells to migrate through the membrane pores towards the SDF-1α in the lower chamber.

-

Quantification: Non-migrated cells are removed from the top surface of the membrane. The cells that have migrated to the underside of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, a fluorescent dye can be used to quantify the migrated cells using a plate reader.

-

Analysis: The number of migrated cells in antagonist-treated wells is compared to the vehicle control to determine the percent inhibition and calculate an IC₅₀ value.

Cytochrome P450 (CYP) Inhibition Assay

This assay is critical for assessing the potential for drug-drug interactions. It measures the ability of a test compound to inhibit the activity of major drug-metabolizing enzymes like CYP2D6 and CYP3A4.[1]

Methodology:

-

Reagents: Human liver microsomes (a source of CYP enzymes), a panel of specific fluorescent probe substrates for each CYP isozyme, and a NADPH-regenerating system are used.

-

Incubation: The test compound (at various concentrations) is pre-incubated with human liver microsomes and buffer in a 96-well plate.

-

Reaction Initiation: The reaction is started by adding the specific probe substrate and the NADPH-regenerating system.

-

Incubation: The plate is incubated at 37°C for a defined period. During this time, the CYP enzymes metabolize the probe substrate into a fluorescent product.

-

Reaction Termination: The reaction is stopped by adding a stop solution (e.g., acetonitrile).

-

Detection: The fluorescence of the generated product is measured using a plate reader.

-

Analysis: The fluorescence signal is proportional to enzyme activity. The activity in the presence of the test compound is compared to the vehicle control to determine the percent inhibition and calculate the IC₅₀ value.

Conclusion and Future Outlook

The discovery of N-alkyl piperazine side chain-based CXCR4 antagonists is a prime example of successful rational drug design. By identifying the molecular liabilities of a potent lead compound and strategically replacing the problematic chemical moiety, researchers were able to develop a new series of antagonists with significantly improved drug-like properties.[1][11] The key takeaway was the successful decoupling of on-target potency from off-target effects at muscarinic receptors and CYP enzymes.

Compounds such as 37 and 44 represent advanced leads that possess a desirable combination of high potency, clean off-target profiles, good membrane permeability, and enhanced metabolic stability.[1][12] These molecules serve as a superior starting point for further lead optimization and preclinical development. The principles demonstrated in this work—identifying liabilities, forming a clear chemical hypothesis, and employing an iterative design-and-test workflow—provide a valuable blueprint for medicinal chemists and drug development professionals seeking to create safer and more effective therapeutics targeting CXCR4 and other challenging GPCRs.

References

- 1. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Discovery Research Targeting the CXC Chemokine Receptor 4 (CXCR4) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel N-aryl piperazine CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule CXCR4 chemokine receptor antagonists: developing drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibitors of CXCR4 [thno.org]

- 6. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Chiral Amines: A Technical Guide to their Application as Building Blocks in Organic Synthesis

Abstract